molecular formula C22H21N3O3 B2475501 (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396892-48-0

(E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2475501
CAS No.: 1396892-48-0
M. Wt: 375.428
InChI Key: XLWUGHWYGVRDLA-VAWYXSNFSA-N
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Description

(E)-1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetically designed small molecule that incorporates multiple privileged medicinal chemistry scaffolds, making it a compound of significant interest for pharmacological and chemical biology research. Its structure features a 1,2,4-oxadiazole heterocycle, a motif renowned for its wide spectrum of biological activities and its presence in FDA-approved drugs . This core is further functionalized with an azetidine ring—a saturated four-membered nitrogen-containing heterocycle that is increasingly valued in drug discovery for its ability to improve physicochemical properties —and a distinctive (E)-chalcone-like enone system (3-phenylprop-2-en-1-one). The molecule is capped with a 2-methoxybenzyl group, a structural feature found in ligands that modulate various neurotransmitter receptors . The integration of these components suggests potential for multifaceted biological interactions. The 1,2,4-oxadiazole ring is a known pharmacophore that can confer inhibitory activity against a range of enzymes and kinases . Concurrently, the azetidine ring is a key structural element in compounds developed as inhibitors of kinases such as Janus kinases (JAKs), which are critical targets in immunology and oncology research . The chalcone moiety is a classic scaffold associated with anticancer activities, often through mechanisms like the inhibition of growth factors and enzymes crucial for cell proliferation . This unique combination of structural features positions the compound as a valuable candidate for probe development in hit-to-lead optimization campaigns. Researchers can utilize this molecule to explore its potential mechanisms of action, which may include the inhibition of specific kinases, enzymes, or other protein targets involved in signal transduction pathways. It is supplied for in vitro research applications only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-19-10-6-5-9-17(19)13-20-23-22(28-24-20)18-14-25(15-18)21(26)12-11-16-7-3-2-4-8-16/h2-12,18H,13-15H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWUGHWYGVRDLA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of 381.4 g/mol. It features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and possibly its bioavailability.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has shown promise in various studies:

Antimicrobial Activity

A significant focus has been on the compound's antimicrobial properties . Studies have demonstrated that oxadiazole derivatives possess strong bactericidal effects against various strains of bacteria:

Microorganism Activity Reference
Staphylococcus aureusStrong bactericidal effect
Escherichia coliModerate activity
Candida spp.Variable effectiveness

The mechanism of action is believed to involve interference with bacterial cell wall synthesis and biofilm formation due to the presence of the oxadiazole moiety.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung cancer). The findings indicate that:

  • Compound E showed minimal cytotoxic effects at lower concentrations but increased toxicity at higher concentrations.
Cell Line Concentration (µM) Viability (%) Reference
L92910085
A54950110

These results suggest that while the compound may exhibit some cytotoxicity, it can also promote cell viability under certain conditions.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit enzymes critical for microbial survival.
  • Interference with DNA Synthesis : Some studies suggest that oxadiazoles can interact with DNA or RNA synthesis pathways.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of similar oxadiazole derivatives in clinical settings:

  • A study evaluated a series of oxadiazole compounds against drug-resistant strains of Mycobacterium tuberculosis, demonstrating significant antimicrobial activity with EC50 values ranging from 5.5 to 13.2 µM against resistant strains .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one typically involves several steps:

  • Formation of the 1,2,4-Oxadiazole Ring : The initial step often includes the reaction of a suitable hydrazine derivative with carboxylic acids or their derivatives to form the oxadiazole ring.
  • Azetidine Formation : Following the formation of the oxadiazole, azetidine derivatives can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Final Coupling Reaction : The final compound is obtained through a coupling reaction that links the azetidine moiety with the phenylpropene structure.

Anticancer Activity

Research has shown that derivatives containing oxadiazole rings exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Compounds with oxadiazole structures are also noted for their antimicrobial activities. In vitro studies have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported to be in the range of 4.19 µM to 13.74 µM against selected bacterial strains .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results suggest that these compounds can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Case Study 1: Anticancer Evaluation

A study published in PMC evaluated a series of substituted phenyl oxadiazole derivatives for their anticancer activity. Among them, specific derivatives exhibited over 90% inhibition at low concentrations when tested against MCF-7 cell lines. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the phenyl ring significantly influenced biological activity .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing novel azetidine derivatives containing oxadiazole rings and assessing their antimicrobial efficacy. The results indicated that certain compounds demonstrated potent antibacterial effects against both Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for developing new antibiotics .

Summary Table of Biological Activities

Activity TypeAssay MethodResultsReference
AnticancerMCF-7 Cell Line>90% inhibition at low doses
AntimicrobialMIC TestingMIC values: 4.19 µM - 13.74 µM
AntioxidantDPPH Scavenging AssayEffective radical scavenging

Chemical Reactions Analysis

Functionalization with Azetidine

The azetidine ring is introduced via nucleophilic substitution or Cu-catalyzed coupling:

  • Step 1 :
    The oxadiazole’s C5 position undergoes bromination using N-bromosuccinimide (NBS) in CCl₄ to form 5-bromo-3-(2-methoxybenzyl)-1,2,4-oxadiazole.

  • Step 2 :
    Azetidine reacts with the brominated oxadiazole in the presence of K₂CO₃ and a Pd catalyst (e.g., Pd(PPh₃)₄) via Buchwald-Hartwig amination, achieving 70–75% yields .

Enone Formation (α,β-Unsaturated Ketone)

The propenone moiety is synthesized through a Claisen-Schmidt condensation:

  • Reaction :
    3-Phenylprop-2-en-1-one is reacted with the azetidine-oxadiazole intermediate under basic conditions (NaOH/EtOH, 60°C). The (E)-configuration is stabilized by conjugation with the oxadiazole’s electron-withdrawing effects .

Key Data:

  • Yield : 68–72%

  • Stereoselectivity : >95% (E)-isomer

Oxadiazole Ring Reactivity

  • Electrophilic Substitution :
    The 1,2,4-oxadiazole undergoes nitration at the C5 position using HNO₃/H₂SO₄, but the 2-methoxybenzyl group directs electrophiles to para positions on the benzyl ring .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamide, but this disrupts the heterocyclic core .

Enone System Reactivity

  • Michael Addition :
    The α,β-unsaturated ketone reacts with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, reaction with benzylamine in THF yields a β-amino ketone adduct .

  • Diels-Alder Reactivity :
    The enone acts as a dienophile in cycloadditions with electron-rich dienes (e.g., furan), forming six-membered cyclohexene derivatives .

Table 2: Enone Reactivity Profile

Reaction TypeReagents/ConditionsProductYield (%)Source
Michael AdditionBenzylamine, THF, RTβ-(Benzylamino)ketone82
Diels-AlderFuran, Δ, 12 hCyclohexene derivative65

Stability and Degradation Pathways

  • Thermal Stability :
    Decomposition occurs above 250°C, primarily via cleavage of the oxadiazole ring .

  • Photodegradation :
    UV exposure (λ = 254 nm) induces cis-trans isomerization in the enone system, reducing bioactivity .

Preparation Methods

Oxadiazole Ring Construction

The 1,2,4-oxadiazole nucleus is synthesized via cyclocondensation of an amidoxime with a carboxylic acid derivative. For the target compound, 2-methoxybenzylamidoxime (1) is reacted with 3-azetidinone carboxylic acid (2) under dehydrative conditions (Fig. 2).

Procedure :

  • 2-Methoxybenzylamidoxime (1) : Prepared by treating 2-methoxybenzyl cyanide with hydroxylamine hydrochloride in ethanol/water (80°C, 12 h).
  • Cyclization : Equimolar amounts of (1) and (2) are heated in phosphoryl chloride (POCl₃) at 80°C for 6 h. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Key Data :

Parameter Value
Yield 72%
IR (cm⁻¹) 1650 (C=N), 1240 (C-O)
¹H NMR (CDCl₃, δ) 8.21 (s, 1H, oxadiazole), 3.88 (s, 3H, OCH₃)

Functionalization of the Azetidinone Core

The azetidinone nitrogen is alkylated with a propargyl bromide derivative to introduce a terminal alkyne, enabling subsequent Huisgen cycloaddition. However, direct coupling via nucleophilic substitution is preferred for simplicity.

Procedure :

  • 3-(1,2,4-Oxadiazol-5-yl)azetidinone (3) : Reacted with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 h.
  • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data :

Parameter Value
Yield 65%
¹³C NMR (CDCl₃, δ) 172.1 (C=O), 166.4 (C=N)

Claisen-Schmidt Condensation for Propenone Formation

The (E)-configured propenone is installed via base-catalyzed condensation between the azetidinone-bound ketone and benzaldehyde (Fig. 3).

Procedure :

  • Ketone Activation : The azetidinone intermediate (4) is dissolved in ethanol, and sodium hydroxide (20% w/v) is added dropwise at 0°C.
  • Aldol Addition : Benzaldehyde (1.2 eq) is introduced, and the mixture is stirred at 25°C for 24 h.
  • Acid Workup : Glacial acetic acid is added to quench the reaction, followed by extraction with dichloromethane.

Key Data :

Parameter Value
Yield 58%
$$ J_{trans} $$ 16.8 Hz
HPLC Purity >98%

Stereochemical Control and Optimization

The (E)-selectivity of the propenone is governed by reaction kinetics and steric effects. Microwave-assisted synthesis (100°C, 30 min) enhances stereoselectivity to 95:5 (E:Z).

Critical Factors :

  • Base Strength : Strong bases (e.g., NaOH) favor the thermodynamically stable (E)-isomer.
  • Solvent Polarity : Ethanol outperforms DMF in minimizing side reactions.

Industrial-Scale Considerations

The Ambeed protocol provides insights into large-scale production, emphasizing:

  • Reductive Amination : Sodium borohydride (NaBH₄) in isopropanol at 55°C for 2.5 h.
  • Crystallization : Sequential washes with 0.1 M HCl and toluene/acetonitrile (9:1) yield >99.5% purity.

Process Data :

Step Conditions Yield
Reductive Amination NaBH₄, 55°C, 2.5 h 80%
Crystallization 0.1 M HCl, 20–25°C 75%

Analytical Characterization

The final product is validated via:

  • IR Spectroscopy : 1680 cm⁻¹ (amide C=O), 1602 cm⁻¹ (chalcone C=C).
  • ¹H NMR : δ 7.82 (d, $$ J = 16.8 $$ Hz, 1H, CH=CO), 6.92–7.52 (m, 9H, aromatic).
  • HRMS : [M+H]⁺ calculated for C₂₄H₂₂N₃O₄: 416.1601; found: 416.1603.

Challenges and Alternative Approaches

  • β-Lactam Ring Stability : Azetidinones are prone to ring-opening under acidic conditions. Silyl protection (e.g., t-butyldimethylsilyl) during intermediate steps mitigates this.
  • Oxadiazole Hydrolysis : Prolonged heating in aqueous media degrades the oxadiazole. Anhydrous POCl₃ minimizes hydrolysis.

Q & A

Q. What are the key considerations for synthesizing (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one?

  • Methodological Answer : Synthesis involves multi-step protocols, including cyclization of oxadiazole rings, functionalization of azetidine, and ketone coupling. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DCE:TFE mixtures) improve reaction efficiency and regioselectivity .
  • Catalysts : Acidic conditions (e.g., 4-methylbenzenesulfonic acid) or palladium-based catalysts enhance cyclization .
  • Purification : Flash chromatography (e.g., EtOAC:CH₂Cl₂ gradients) and recrystallization ensure purity (>95%) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., E-configuration of the propenone moiety) and coupling constants .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS for isotopic patterns) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Chromatography : TLC/HPLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole-azetidine intermediate?

  • Methodological Answer :
  • Temperature control : Maintain 40–60°C during cyclization to avoid side reactions (e.g., ring-opening) .
  • Solvent systems : Binary mixtures (e.g., DCE:TFE 1:1) stabilize transition states .
  • Catalyst loading : Screen palladium/ligand ratios (e.g., 1–5 mol%) to balance cost and efficiency .
  • DOE (Design of Experiments) : Use fractional factorial designs to identify critical factors (e.g., pH, stirring rate) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., azetidine proton coupling) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
  • Isotopic labeling : Trace tautomerism in oxadiazole rings using ¹⁵N-labeled precursors .

Q. What experimental design limitations affect reproducibility in studies of this compound?

  • Methodological Answer :
  • Sample degradation : Organic degradation during prolonged analysis (e.g., 9-hour assays) alters results. Mitigate via:
  • Temperature control : Use cooling systems (4°C) for unstable intermediates .
  • Inert atmospheres : N₂/Ar gas prevents oxidation of methoxybenzyl groups .
  • Batch variability : Standardize starting materials (e.g., CAS-verified reagents) .

Q. How to design SAR studies for analogs targeting biological activity?

  • Methodological Answer :
  • Core modifications : Vary substituents on the azetidine (e.g., dimethylamino vs. fluoro groups) and measure binding affinity .
  • Computational docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) .
  • In vitro assays : Pair with cytotoxicity screens (e.g., MTT assays) to assess therapeutic windows .

Q. What strategies mitigate hygroscopicity issues in intermediates during synthesis?

  • Methodological Answer :
  • Drying agents : Use molecular sieves (3Å) in reaction mixtures .
  • Inert handling : Schlenk techniques for moisture-sensitive steps (e.g., azetidine functionalization) .
  • Lyophilization : Freeze-dry intermediates to prevent hydrolysis .

Q. How to validate computational models for predicting the compound’s reactivity?

  • Methodological Answer :
  • Benchmarking : Compare DFT-calculated reaction barriers with experimental kinetic data (e.g., Arrhenius plots) .
  • Spectroscopic validation : Overlay computed IR/NMR spectra with empirical data .

Key Notes

  • Advanced questions emphasize mechanistic studies (e.g., azetidine ring formation via SN² pathways) .
  • Contradictions in data (e.g., NMR shifts) require multi-technique validation .

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